molecular formula C12H16N2O3 B1452422 5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid CAS No. 1307267-94-2

5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid

Cat. No. B1452422
CAS RN: 1307267-94-2
M. Wt: 236.27 g/mol
InChI Key: UGLZXXQWUNKOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid consists of a pyridine ring with a carbamoyl group and a carboxylic acid group attached to it. The carbamoyl group is further substituted with a 2,2-dimethylpropyl group.

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, this compound is utilized for the quantitative analysis of carboxylic acids (CAs) in biological samples. It serves as a derivatization agent that enhances the detection and measurement of CAs under reversed-phase liquid chromatography conditions . This is particularly useful in metabolic studies where accurate quantification of CAs is crucial.

Pharmaceutical Research

The compound has been identified as a potential phosphodiesterase 4 (PDE4) inhibitor . Modifications of its carboxylic acid moiety have led to derivatives with high in vitro PDE4B inhibitory activity, which could be significant in developing treatments for conditions like asthma and chronic obstructive pulmonary disease .

Organic Synthesis

In organic synthesis, carboxylic acids, including derivatives of pyridine-2-carboxylic acid, are used for colorimetric and fluorogenic responses . This application is vital in the synthesis of complex molecules where visual confirmation of a reaction can streamline the process .

Antimycobacterial Activity

Derivatives of pyridine-2-carboxylic acid have been explored for their antimycobacterial properties . Research into more lipophilic derivatives of pyrazinoic acid, a known antimycobacterial agent, includes compounds related to 5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid .

Material Science

In material science, the compound’s derivatives are valuable for synthesizing new materials . For instance, its reactions with various agents can lead to intermediates used in the production of polymers or other novel materials with potential industrial applications.

properties

IUPAC Name

5-(2,2-dimethylpropylcarbamoyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)7-14-10(15)8-4-5-9(11(16)17)13-6-8/h4-6H,7H2,1-3H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLZXXQWUNKOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(=O)C1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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